molecular formula C11H17BClNO2 B1458492 (4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid hydrochloride CAS No. 1704073-39-1

(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid hydrochloride

Cat. No. B1458492
CAS RN: 1704073-39-1
M. Wt: 241.52 g/mol
InChI Key: DDXXRBYMTVSPAM-UHFFFAOYSA-N
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Description

“(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid hydrochloride” is a chemical compound with the molecular formula C11H17BClNO2 . It is a derivative of boronic acid, which is a class of compounds that have been widely studied in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C11H17BClNO2 . The average mass is 241.522 Da and the monoisotopic mass is 241.104080 Da .

Scientific Research Applications

(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid hydrochloride has been used in a variety of scientific research applications, such as the synthesis of peptides, the study of enzyme-catalyzed reactions, and the study of drug metabolism. It has also been used in the synthesis of organometallic compounds, and has been studied for its potential role in the regulation of gene expression.

Mechanism of Action

(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid hydrochloride is believed to act as a substrate for enzymes in a variety of biochemical processes. It has also been suggested that this compound may act as a modulator of gene expression, as it has been shown to bind to DNA and modulate gene expression in a variety of organisms.
Biochemical and Physiological Effects
This compound has been studied for its potential role in a variety of biochemical and physiological processes. It has been suggested that this compound may act as a modulator of gene expression, as it has been shown to bind to DNA and modulate gene expression in a variety of organisms. In addition, this compound has been studied for its potential role in the regulation of metabolic pathways, and has been shown to have an effect on the activity of enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

(4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid hydrochloride is a versatile compound that has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and its low cost makes it an attractive option for researchers. Additionally, this compound is relatively stable and has a low toxicity, making it safe to use in lab experiments. However, it is important to note that this compound is not soluble in water, and must be dissolved in organic solvents such as ethanol or dimethyl sulfoxide.

Future Directions

There are a number of potential future directions for research involving (4-(1-(Cyclopropylamino)ethyl)phenyl)boronic acid hydrochloride. For example, further research could be conducted to better understand the mechanism of action of this compound and its potential role in the regulation of gene expression. Additionally, further research could be conducted to evaluate the potential therapeutic applications of this compound, as well as its potential role in the regulation of metabolic pathways. Finally, further research could be conducted to evaluate the potential use of this compound in the synthesis of organometallic compounds.

properties

IUPAC Name

[4-[1-(cyclopropylamino)ethyl]phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2.ClH/c1-8(13-11-6-7-11)9-2-4-10(5-3-9)12(14)15;/h2-5,8,11,13-15H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXXRBYMTVSPAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)NC2CC2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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